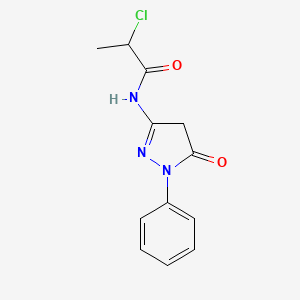

2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide

描述

属性

IUPAC Name |

2-chloro-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-8(13)12(18)14-10-7-11(17)16(15-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPWBUNELMUFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101156740 | |

| Record name | Propanamide, 2-chloro-N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101156740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365962-79-3 | |

| Record name | Propanamide, 2-chloro-N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365962-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 2-chloro-N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101156740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been reported to interact with a variety of biological targets. These targets include enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the activity of enzymes like ache. This inhibition can affect normal nerve pulse transmission, leading to significant behavioral changes and movement impairment.

Biochemical Pathways

Related compounds have been associated with a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

生物活性

2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 251.7 g/mol. The compound features a chloro group attached to a propanamide moiety linked to a pyrazole ring, which is known for its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanisms include:

1. Enzyme Inhibition:

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer cell proliferation.

2. Receptor Modulation:

It may interact with receptors that are crucial for cellular signaling pathways, which can lead to altered cellular responses.

3. Antioxidant Activity:

Some studies suggest that pyrazole derivatives exhibit antioxidant properties, which can help mitigate oxidative stress in cells.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential of this compound in various therapeutic areas:

1. Anticancer Activity:

Research indicates that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective potency ( ).

2. Anti-inflammatory Effects:

The compound's structure allows it to potentially inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This suggests a possible role in treating inflammatory diseases ( ).

3. Antimicrobial Properties:

Some derivatives have demonstrated antimicrobial activity against various pathogens, indicating potential applications in infectious disease treatment ( ).

Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives:

Case Studies

In one notable study, researchers synthesized a series of pyrazole derivatives and assessed their anticancer properties against multiple cell lines. The findings revealed that certain compounds exhibited IC50 values as low as 0.08 µM against NCI-H460 cells, showcasing their potential as effective anticancer agents ( ).

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, where compounds were tested for their ability to inhibit COX enzymes, leading to reduced inflammatory markers in vitro ( ).

科学研究应用

Anticancer Activity

Research has indicated that compounds similar to 2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide exhibit significant anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that pyrazole derivatives could effectively target specific pathways involved in cancer cell proliferation and survival .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes. This activity suggests potential applications in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains, including resistant strains, making them candidates for developing new antibiotics .

Neurological Applications

Preliminary research suggests that pyrazole derivatives may have neuroprotective effects. They could potentially be used in treating neurodegenerative diseases by modulating pathways involved in oxidative stress and neuroinflammation .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in various applications:

相似化合物的比较

Structural and Substituent Variations

Key Observations :

- The target compound is smaller (MW 265.7) compared to analogs in (MW 403–437), primarily due to the absence of a second aromatic ring and a cyano group.

- Chlorine substitution differs: the target features a chloro-propanamide side chain, whereas 3a–3d have chlorine on the pyrazole ring or aryl substituents.

Physicochemical Properties

Key Observations :

- Higher melting points in chlorinated analogs (e.g., 3b, 3d: 171–183°C) suggest stronger intermolecular interactions (e.g., halogen bonding) compared to non-halogenated derivatives like 3a (133–135°C) .

- Yields for analogs range from 62–71%, influenced by electronic effects of substituents (e.g., electron-withdrawing groups like Cl/F may enhance reactivity).

Critical Analysis and Research Implications

- Structural Impact on Properties : The smaller size of the target compound may enhance solubility compared to bulkier analogs, though this requires experimental validation. Chlorine placement (propanamide vs. aryl) could modulate electronic effects, altering reactivity in further derivatization.

- Spectroscopic Gaps : The target compound lacks reported NMR/MS data, limiting direct comparison. Future studies should prioritize full spectroscopic characterization.

准备方法

Step 1: Preparation of 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine

Starting materials : Phenylhydrazine and an α,β-unsaturated ketone or β-diketone (e.g., ethyl acetoacetate or similar).

Reaction conditions : Condensation under acidic or neutral conditions, often refluxed in ethanol or another suitable solvent, leading to cyclization and formation of the pyrazolone ring.

Isolation : The product is isolated by filtration or extraction, purified by recrystallization or chromatography.

Step 2: Acylation with 2-chloropropanoyl chloride

Reagents : 2-chloropropanoyl chloride is reacted with the pyrazole amine.

Solvent : Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are preferred to avoid hydrolysis.

Base : A non-nucleophilic base like triethylamine or pyridine is used to scavenge HCl formed during the reaction.

Temperature : The reaction is typically carried out at low temperature (0–5 °C) initially to control the rate and prevent side reactions, then allowed to warm to room temperature.

Work-up : After completion, the reaction mixture is quenched with water, extracted, and the organic layer is dried and concentrated.

Purification : The crude product is purified by column chromatography or recrystallization.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Phenylhydrazine + β-dicarbonyl compound | Reflux in ethanol, acidic/neutral | 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine |

| 2 | Pyrazole amine + 2-chloropropanoyl chloride + base | Anhydrous solvent, 0–25 °C | 2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide |

Research Findings and Optimization

Yield and purity : The acylation step is critical for yield; controlling temperature and base amount reduces side reactions such as hydrolysis or over-acylation.

Solvent choice : Dichloromethane provides good solubility and reaction control, but THF or acetonitrile can also be used depending on scale and equipment.

Base selection : Triethylamine is preferred due to its volatility and ease of removal; pyridine can also act as a catalyst and base but may complicate purification.

Reaction time : Typically 1–3 hours for acylation; prolonged times can lead to decomposition.

Purification techniques : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) yields high-purity product.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Pyrazole formation | Ethanol, reflux, 4–6 hours | Acidic or neutral pH |

| Acylation solvent | Dichloromethane or THF | Anhydrous conditions critical |

| Base | Triethylamine (1.1 equiv) | Scavenges HCl, prevents side reactions |

| Temperature | 0–5 °C initially, then room temp | Controls reaction rate and selectivity |

| Reaction time | 1–3 hours | Monitor by TLC or HPLC |

| Purification | Column chromatography or recrystallization | Ensures removal of impurities |

| Yield | 60–85% (depending on conditions) | Optimized by controlling moisture and temperature |

常见问题

Q. What synthetic methodologies are commonly employed to prepare 2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide?

The compound is typically synthesized via nucleophilic acyl substitution. A general approach involves reacting 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions (4–6 hours) in a polar aprotic solvent (e.g., DMF or acetonitrile). Reaction progress is monitored via TLC, and the product is purified by recrystallization using solvents like pet-ether or ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

- ¹H-NMR : Peaks in δ 7.4–7.6 ppm correspond to aromatic protons from the phenyl group, while the pyrazolone ring protons appear as singlets near δ 8.1 ppm. The chloroacetamide moiety shows characteristic splitting patterns for methylene protons (δ 3.5–4.0 ppm).

- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) are observed in the range of 275–300 m/z, with fragmentation patterns confirming the loss of Cl⁻ or the pyrazolone ring.

- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3200 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical data (e.g., unexpected splitting in NMR or deviations in mass fragments) can arise from conformational flexibility or solvent effects. To resolve these:

Q. What strategies optimize crystallographic refinement for derivatives of this compound?

For high-resolution crystal structures:

- Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters.

- Validate hydrogen bonding networks using PLATON or Mercury to ensure geometric accuracy.

- Address disorder by refining occupancy ratios and applying restraints to bond lengths and angles .

Q. How does the chloroacetamide substituent influence biological activity in pyrazolone derivatives?

The chloroacetamide group enhances electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes). Structure-activity relationship (SAR) studies suggest:

- Substitution at the pyrazole 3-position increases antimicrobial potency by improving membrane permeability.

- Chlorine’s electron-withdrawing effect stabilizes the amide bond, reducing metabolic degradation.

- Derivatives with para-substituted phenyl groups (e.g., 4-Cl or 4-F) show improved target selectivity in enzyme inhibition assays .

Methodological Guidelines

Synthesis Protocol (Basic):

Dissolve 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine (1 mmol) in dry DMF.

Add chloroacetyl chloride (1.2 mmol) dropwise under nitrogen, followed by triethylamine (2 mmol).

Reflux at 80°C for 4 hours. Monitor by TLC (hexane:ethyl acetate, 3:1).

Cool, filter the precipitate, and recrystallize from ethanol .

Crystallographic Refinement (Advanced):

Collect diffraction data using a Bruker D8 Venture diffractometer (Mo Kα radiation).

Solve the structure via SHELXT and refine with SHELXL (anisotropic displacement for non-H atoms).

Validate using Coot for electron density maps and CheckCIF for geometric outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。